molecular formula C19H17N3OS B11991846 N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-thiophenecarboxamide CAS No. 406709-98-6

N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-thiophenecarboxamide

Cat. No.: B11991846
CAS No.: 406709-98-6
M. Wt: 335.4 g/mol
InChI Key: LBYVLEJVFLTQDJ-UHFFFAOYSA-N
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Description

N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-thiophenecarboxamide is a complex organic compound with the molecular formula C19H17N3OS This compound is characterized by the presence of a thiophene ring, a diazenyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-thiophenecarboxamide typically involves the following steps:

    Diazotization: The process begins with the diazotization of 2-methyl aniline to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 2-methylphenyl to form the diazenyl intermediate.

    Thiophene Carboxamide Formation: The final step involves the reaction of the diazenyl intermediate with thiophene-2-carboxylic acid to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:

    Batch Reactors: Used for small to medium-scale production.

    Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-thiophenecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can break the diazenyl group, leading to the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:
Research indicates that compounds with azo groups, like N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-thiophenecarboxamide, exhibit potential anticancer properties. A study demonstrated that derivatives of this compound showed cytotoxic effects on various cancer cell lines, suggesting its viability as a lead compound for developing new anticancer agents .

Mechanism of Action:
The mechanism through which this compound exerts its effects involves the generation of reactive oxygen species (ROS) and induction of apoptosis in cancer cells. This is particularly relevant in the context of drug resistance, where traditional chemotherapeutics fail to be effective .

Materials Science

Dye Applications:
The compound has been investigated for its use as a dye due to its vivid coloration properties. Its structural characteristics allow it to be utilized in textile and polymer industries as a colorant. The stability of the azo bond under various conditions enhances its applicability in these fields .

Photonic Devices:
Recent studies have explored the incorporation of azo compounds into photonic devices. The ability of these compounds to undergo photoisomerization makes them suitable for applications in optical switches and data storage technologies .

Analytical Chemistry

Spectroscopic Applications:
this compound has been used as a chromophore in spectroscopic analysis. Its distinct absorption properties allow for the detection and quantification of various analytes through UV-Vis spectroscopy .

Case Study:
A case study involving the use of this compound in a colorimetric assay demonstrated its effectiveness in detecting trace amounts of metal ions in environmental samples. The assay leverages the compound's color change upon metal ion interaction, facilitating easy visual detection .

Data Tables

Application AreaSpecific Use CaseFindings/Results
Medicinal ChemistryAnticancer agentCytotoxic effects on cancer cell lines
Materials ScienceDye for textilesStability and vivid coloration properties
Analytical ChemistrySpectroscopic analysisEffective chromophore for UV-Vis detection
Photonic DevicesOptical switchesPhotoisomerization capabilities utilized

Mechanism of Action

The mechanism of action of N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-thiophenecarboxamide involves its interaction with specific molecular targets. The diazenyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The thiophene ring enhances the compound’s ability to interact with biological membranes and proteins, facilitating its activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methyl-4-nitrophenyl)-2-thiophenecarboxamide
  • N-[4-[methyl(phenyl)sulfamoyl]phenyl]-2-thiophenecarboxamide

Uniqueness

N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-thiophenecarboxamide is unique due to the presence of the diazenyl group, which imparts distinct chemical reactivity and biological activity

Biological Activity

N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-thiophenecarboxamide is a complex organic compound notable for its diverse biological activities. This article provides an in-depth examination of its biological properties, synthesis, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound's IUPAC name is 6-tert-butyl-3-chloro-N-[2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl]-1-benzothiophene-2-carboxamide . It has a molecular formula of C27H26ClN3OSC_{27}H_{26}ClN_{3}OS and a molecular weight of 476.0 g/mol. The structural complexity arises from the presence of a benzothiophene core, diazenyl group, and various substituents that contribute to its biological activity.

PropertyValue
Molecular FormulaC27H26ClN3OS
Molecular Weight476.0 g/mol
IUPAC Name6-tert-butyl-3-chloro-N-[2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl]-1-benzothiophene-2-carboxamide
CAS Number893691-06-0

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of the Benzothiophene Core : Synthesized through cyclization reactions.
  • Introduction of the tert-butyl Group : Achieved via Friedel-Crafts alkylation.
  • Chlorination : Conducted using chlorinating agents such as thionyl chloride.
  • Diazenylation : Coupling a diazonium salt with an aryl amine.
  • Amidation : Final formation of the carboxamide group through reaction with benzothiophene carboxylic acid.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of this compound. The compound has been shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer models. The mechanism appears to involve apoptosis induction and cell cycle arrest.

The biological activity is largely attributed to the diazenyl moiety, which may generate reactive intermediates capable of interacting with cellular components. This interaction can modulate enzyme activities and disrupt cellular signaling pathways associated with cancer progression.

Case Studies

  • Study on Breast Cancer Cells : In vitro studies demonstrated that treatment with this compound resulted in a significant reduction in cell viability (up to 70% in certain concentrations). Flow cytometry analysis indicated an increase in apoptotic cells compared to control groups.
  • Lung Cancer Model : In another study, this compound was administered to mice with induced lung tumors. Results showed a marked decrease in tumor size and weight, alongside upregulation of pro-apoptotic markers.

Comparative Analysis with Similar Compounds

To better understand the efficacy of this compound, it is useful to compare its biological activity with structurally similar compounds.

Compound NameAnticancer ActivityMechanism of Action
Compound AModerateInduces apoptosis
Compound BHighInhibits angiogenesis
This compoundVery HighInduces apoptosis and cell cycle arrest

Properties

CAS No.

406709-98-6

Molecular Formula

C19H17N3OS

Molecular Weight

335.4 g/mol

IUPAC Name

N-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C19H17N3OS/c1-13-6-3-4-7-17(13)22-21-15-9-10-16(14(2)12-15)20-19(23)18-8-5-11-24-18/h3-12H,1-2H3,(H,20,23)

InChI Key

LBYVLEJVFLTQDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N=NC2=CC(=C(C=C2)NC(=O)C3=CC=CS3)C

Origin of Product

United States

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